molecular formula C7H7I2NO2 B1389860 2,6-Diiodo-3,5-dimethoxypyridine CAS No. 1131335-49-3

2,6-Diiodo-3,5-dimethoxypyridine

Cat. No.: B1389860
CAS No.: 1131335-49-3
M. Wt: 390.94 g/mol
InChI Key: HEJVCFGXTPOHNW-UHFFFAOYSA-N
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Description

Academic Significance of Functionalized Pyridine (B92270) Scaffolds

Functionalized pyridine scaffolds hold immense academic and industrial significance. They are integral components in a wide range of fields, from medicinal chemistry to materials science. In the pharmaceutical industry, the pyridine motif is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs. nih.gov Its unique properties, including its basicity, ability to form hydrogen bonds, and its role as a pharmacophore, make it a privileged structure in drug design. nih.gov

The versatility of the pyridine ring allows for its easy conversion into a multitude of functional derivatives. nih.gov This facilitates the creation of large and diverse compound libraries, which are essential for screening and identifying new therapeutic agents and agrochemicals. nih.govchemicalbook.com

Contextualization of 2,6-Diiodo-3,5-dimethoxypyridine within Halogenated Pyridine Chemistry

Halogenated pyridines are a fundamentally important class of substituted pyridines, serving as versatile building blocks in organic synthesis. The carbon-halogen bond is a key functional group that enables a wide array of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallations.

The introduction of halogen atoms onto the pyridine ring can be challenging. Due to the electron-deficient nature of the pyridine ring, direct electrophilic aromatic substitution—a common method for halogenating aromatic compounds—often requires harsh reaction conditions and can suffer from a lack of regioselectivity. This has spurred the development of more sophisticated and selective halogenation methods.

This compound is a highly functionalized member of the halogenated pyridine family. It possesses two iodine atoms at the 2- and 6-positions and two methoxy (B1213986) groups at the 3- and 5-positions. The presence of two readily displaceable iodine atoms makes this compound a potentially valuable intermediate for the synthesis of complex molecules. The electron-donating methoxy groups, in turn, influence the electronic properties and reactivity of the pyridine ring.

A structurally similar compound, 2,6-diiodo-3,5-dimethylpyridine, has been structurally characterized and shown to have a non-planar pyridine ring with a slight saddle shape. nih.gov This highlights the potential for steric interactions between the substituents to influence the molecule's conformation.

Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the general importance of substituted and halogenated pyridines, the specific compound this compound appears to be a relatively underexplored area of research. A comprehensive search of the scientific literature reveals a scarcity of studies focused directly on its synthesis, properties, and applications.

The potential utility of this compound as a synthetic intermediate remains largely untapped. The two iodine atoms provide handles for introducing a variety of functional groups through well-established cross-coupling chemistries, which could lead to novel compounds with interesting biological or material properties. Further research is warranted to fully elucidate the reactivity and synthetic potential of this compound.

The table below provides an example of a synthetic route for a related di-substituted pyridine, highlighting the type of research data that is currently lacking for this compound.

Table 1: Synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine nih.gov

Reactants Reagents Conditions Product
Methyl acetoacetate, o-methoxybenzaldehyde Ammonium acetate, i-PrOH Reflux, 22 hours 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine

This lack of dedicated research presents a clear opportunity for future investigations to synthesize, characterize, and explore the applications of this compound, thereby expanding the toolbox of available building blocks for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-3,5-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJVCFGXTPOHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1I)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673836
Record name 2,6-Diiodo-3,5-dimethoxypyridine
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Molecular Weight

390.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131335-49-3
Record name 2,6-Diiodo-3,5-dimethoxypyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diiodo-3,5-dimethoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Diiodo 3,5 Dimethoxypyridine and Analogues

Established Synthetic Pathways for Dihalo-Dimethoxypyridines

Established methods typically involve a sequence of halogenation and alkoxylation reactions, with the order of these steps being a critical consideration for a successful synthesis.

Direct halogenation is a fundamental approach for introducing halogen atoms onto a pyridine (B92270) ring. For the synthesis of the target molecule, the logical precursor is 3,5-dimethoxypyridine (B18298). The two electron-donating methoxy (B1213986) groups at the 3 and 5 positions strongly activate the pyridine ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions (C2, C4, and C6).

The primary challenge in this approach is achieving selective di-iodination at the 2 and 6 positions while avoiding substitution at the highly activated C4 position. The reaction typically employs an iodine source, often in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species (like I+). Common reagents for such transformations include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) and an oxidant.

Table 1: Common Reagents for Electrophilic Halogenation of Pyridines

Halogenating AgentDescription
N-Iodosuccinimide (NIS)A mild and effective source of electrophilic iodine, often used for iodinating activated aromatic and heteroaromatic rings.
Iodine (I₂) / Nitric Acid (HNO₃)A powerful iodinating mixture where nitric acid acts as an oxidant to generate the iodonium (B1229267) ion.
Iodine Monochloride (ICl)A polarized interhalogen compound that serves as a source of I+, effective for iodinating various aromatic systems. researchgate.net
Iodine (I₂) / Silver Sulfate (Ag₂SO₄)This combination, typically in sulfuric acid, generates a strong electrophilic iodinating agent capable of iodinating even deactivated rings. researchgate.net

Controlling the stoichiometry of the iodinating agent and managing reaction temperature are crucial variables to optimize the yield of the desired 2,6-diiodo product over the mono-iodo and tri-iodo byproducts.

Alkoxylation, specifically methoxylation, is another cornerstone reaction in the synthesis of this compound family. This process typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on the pyridine ring, usually a halogen, is displaced by a methoxide (B1231860) source.

A pertinent example is the synthesis of the 3,5-dimethoxypyridine precursor from 3,5-dichloropyridine. researchgate.net In this procedure, the dichloropyridine is treated with sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds at an elevated temperature to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridine ring.

Table 2: Example of Alkoxylation for Pyridine Ring Systems

PrecursorReagentsSolventConditionsProductYieldReference
3,5-DichloropyridineSodium Methoxide (NaOMe)DMSO60-80°C, 72h3,5-Dimethoxypyridine51% researchgate.net

This pathway provides an effective means to install the required dimethoxy functionality, starting from a readily available dihalopyridine.

Halogen exchange reactions provide an alternative route to introduce iodine atoms, particularly when direct iodination is problematic or gives low yields. The most common of these is the Finkelstein reaction, which involves treating a chloro- or bromo-substituted compound with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or acetonitrile. researchgate.netnih.gov

This equilibrium-driven reaction takes advantage of the lower solubility of the resulting sodium chloride or sodium bromide in the solvent, which precipitates and drives the reaction towards the formation of the iodo-compound. nih.gov For the synthesis of 2,6-diiodo-3,5-dimethoxypyridine, this method could be applied to a precursor such as 2,6-dibromo- or 2,6-dichloro-3,5-dimethoxypyridine. This approach is particularly valuable for synthesizing iodoarenes from corresponding chloro- or bromoarenes. researchgate.net

Regioselective Synthesis and Control of Substituent Introduction

Achieving the correct substitution pattern (2,6-diiodo, 3,5-dimethoxy) is the most critical challenge. The regiochemical outcome of a reaction is dictated by a combination of the inherent electronic properties of the pyridine ring and the specific reaction mechanism employed.

In direct electrophilic iodination of 3,5-dimethoxypyridine, the directing effect of the methoxy groups is dominant. However, modern synthetic methods offer more precise control. Directed ortho-metalation (DoM) is a powerful strategy where a directing group on the ring complexes with an organolithium reagent, leading to deprotonation at an adjacent position. While the methoxy group is a modest directing group, this strategy can be used to achieve functionalization at specific sites.

Furthermore, halogen-metal exchange reactions allow for the conversion of a C-X bond (where X is Br or I) into a C-metal bond. nih.gov This metalated intermediate can then be trapped with an electrophile. For instance, selective metal-halogen exchange at one position of a dihalopyridine, followed by quenching with an electrophile, allows for sequential and controlled substituent introduction. researchgate.net The "halogen dance," a base-catalyzed halogen migration, is another process that can be harnessed to access alternative isomers under specific conditions. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing any synthetic route to this compound requires careful tuning of several parameters to maximize yield and purity.

Temperature Control: For electrophilic substitution reactions, low temperatures can often enhance selectivity by favoring the kinetically controlled product and minimizing over-reaction or side reactions.

Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. For instance, polar aprotic solvents are ideal for SNAr and Finkelstein reactions.

Reagent Stoichiometry: Precise control over the amount of each reagent is critical. In direct iodination, using a specific number of equivalents of the iodinating agent can help target the desired di-iodinated product.

Catalyst Selection: In modern cross-coupling or C-H functionalization reactions, the choice of ligand and metal catalyst is paramount in determining the efficiency and regioselectivity of the transformation.

Continuous-Flow Chemistry: For reactions involving highly reactive or unstable intermediates, such as organolithium species, continuous-flow microreactors offer superior control over reaction time, temperature, and mixing, often leading to higher yields and safety compared to batch processing. acs.org

Novel Synthetic Approaches and Catalyst Development for this compound

The field of pyridine functionalization is rapidly evolving, with new catalysts and reaction pathways offering more efficient and selective syntheses.

Transition-Metal-Catalyzed C-H Functionalization: This area has seen explosive growth, providing methods to directly convert C-H bonds into C-C or C-X bonds. Catalysts based on palladium, rhodium, iridium, and nickel can selectively functionalize specific C-H bonds of the pyridine ring, often guided by a directing group. acs.org While a direct application to this compound may not be documented, these methods represent a powerful future strategy for its construction, potentially bypassing traditional multi-step sequences.

Photochemical and Organocatalytic Methods: Recent research has demonstrated novel ways to functionalize pyridines using light-mediated reactions or purely organic catalysts. nih.govacs.org These approaches often proceed via radical mechanisms, offering complementary reactivity and regioselectivity to traditional ionic pathways. For example, methods that generate pyridinyl radicals can lead to unique functionalization patterns. acs.org

Phosphonium (B103445) Salt Intermediates: A recently developed strategy involves the conversion of pyridines into heterocyclic phosphonium salts. These salts act as versatile handles that can be subjected to a variety of subsequent bond-forming reactions, including C-O, C-S, and C-C bond formation, with high regioselectivity for the C4 position. thieme-connect.com This provides an alternative disconnection for accessing polysubstituted pyridines.

These novel approaches, while perhaps not yet optimized for this specific target, hold significant promise for developing more streamlined and efficient syntheses of complex pyridine derivatives in the future.

Reactivity and Mechanistic Investigations of 2,6 Diiodo 3,5 Dimethoxypyridine

Reactivity of Carbon-Iodine Bonds in Cross-Coupling Reactions

The carbon-iodine (C-I) bonds at the 2 and 6 positions of the 2,6-diiodo-3,5-dimethoxypyridine ring are the primary sites of reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition, which is often the rate-determining step in many catalytic cycles. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com For substrates like this compound, these reactions offer a powerful tool for introducing aryl, alkynyl, and vinyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is highly effective for this substrate. libretexts.org The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of aryl halides in this process typically follows the order I > Br > Cl > OTf. libretexts.org The presence of two identical C-I bonds in this compound allows for sequential or double coupling, depending on the stoichiometry of the reagents.

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting terminal alkynes with aryl halides, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is typically performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgorganic-chemistry.org For di-iodinated pyridines, this reaction can be controlled to produce mono- or di-alkynylated products. Studies on related polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective Sonogashira couplings can be achieved to access a variety of alkynylpyridines. rsc.org

The Heck reaction , while a fundamental palladium-catalyzed process for C-C bond formation, is less commonly detailed specifically for this compound in available literature. However, the general principles of palladium catalysis suggest its feasibility.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Catalyst/Conditions Product Type
Suzuki-Miyaura Arylboronic acid Pd(0) catalyst, Base Aryl-substituted pyridine (B92270)
Sonogashira Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst, Amine base Alkynyl-substituted pyridine
Heck Alkene Pd(0) catalyst, Base Vinyl-substituted pyridine

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, represent an alternative to palladium-based methods for C-C and C-heteroatom bond formation. While specific examples detailing the use of this compound in copper-mediated couplings are not extensively documented in the searched literature, the principles can be inferred from related chemistries. Copper catalysis is particularly relevant for forming C-N and C-O bonds. For instance, copper-catalyzed oxidative coupling has been studied for other phenolic compounds, although the mechanism can be complex, involving either radical or ionic pathways. academie-sciences.fr

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, which are inherently electron-deficient. uoanbar.edu.iq This reactivity is enhanced at the C2 and C4 positions. uoanbar.edu.iq However, SNAr typically requires a good leaving group and strong activation by electron-withdrawing groups. While iodine can be a leaving group, it is less common than fluorine or chlorine for SNAr unless the ring is highly activated. In some cases, SNAr reactions on halopyridines are facilitated by heating with a strong nucleophile, like an amine. youtube.com The presence of two electron-donating methoxy (B1213986) groups in this compound would likely disfavor a classical SNAr mechanism by increasing electron density in the ring, making it less susceptible to nucleophilic attack. However, under specific conditions, such as directed SNAr reactions involving ortho-iodobenzamides, substitution can occur even without strong electron-withdrawing groups. rsc.org

Pyridine Nitrogen Lone Pair Reactivity and Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital, making it available for protonation and coordination to metal centers. uoanbar.edu.iq However, the basicity of pyridine is less than that of aliphatic amines, a phenomenon attributed to the higher s-character of the sp² orbital, which holds the electron pair more tightly to the nucleus. uoanbar.edu.iq

In this compound, the reactivity of the nitrogen lone pair is significantly influenced by the flanking iodo and methoxy substituents. These groups create considerable steric hindrance around the nitrogen, potentially impeding its ability to act as a base or a ligand for a metal catalyst. Computational studies on related substituted pyridines, such as 3,5-diacetyl-2,6-dimethylpyridine, show that protonation of the nitrogen atom increases the positive charge on adjacent ring positions and substituents, which can in turn influence the acidity of other groups on the ring. nih.govresearchgate.net This suggests that while direct coordination may be sterically hindered, the electronic properties of the entire molecule are still strongly modulated by the nitrogen's state.

Electronic and Steric Influence of Methoxy Substituents on Reaction Mechanisms

The two methoxy groups at the 3 and 5 positions play a crucial dual role in the reactivity of this compound.

Electronic Effects: Methoxy groups are strong electron-donating groups through resonance (+M effect) and moderately electron-withdrawing through induction (-I effect). The net result is an increase in electron density within the pyridine ring. This has two main consequences:

It activates the ring towards electrophilic substitution (though this is generally difficult on pyridine rings) and deactivates it towards nucleophilic aromatic substitution. uoanbar.edu.iq

It can influence the reactivity of the C-I bonds in cross-coupling reactions by altering the electron density at the carbon atoms, potentially affecting the rate of oxidative addition.

Reduction and Other Functional Group Transformations of this compound

Beyond cross-coupling, the C-I bonds are susceptible to other transformations. Reduction of the pyridine ring to a piperidine (B6355638) ring can be achieved using methods like catalytic hydrogenation (H₂/Ni) or with sodium in ethanol, although these are general reactions for pyridines. uoanbar.edu.iq

A more specific transformation for this compound would be reductive de-iodination, where the iodine atoms are replaced with hydrogen. This can often be accomplished using various reducing agents or under catalytic hydrogenation conditions that are selective for the C-I bond over ring reduction. Another important transformation is halogen-metal exchange, typically using an organolithium reagent. This would convert the C-I bonds into highly reactive organolithium species, which can then be quenched with a wide range of electrophiles to install new functional groups, providing a synthetic pathway that is complementary to cross-coupling reactions.

Advanced Spectroscopic and Computational Characterization of 2,6 Diiodo 3,5 Dimethoxypyridine

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 2,6-Diiodo-3,5-dimethoxypyridine. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from studies on analogous molecules, such as 3,5-dibromo-2,6-dimethoxy pyridine (B92270). nih.gov The vibrational modes are assigned based on the characteristic frequencies of the pyridine ring, methoxy (B1213986) groups, and carbon-iodine bonds.

The FT-IR and FT-Raman spectra are expected to be complementary, with certain modes being more active in one technique than the other. Key vibrational assignments would include:

C-H vibrations: The aromatic C-H stretching of the pyridine ring is anticipated in the 3100-3000 cm⁻¹ region. The methyl C-H stretching vibrations of the methoxy groups are expected to appear in the 2950-2850 cm⁻¹ range.

Pyridine Ring vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes would be found at lower frequencies.

C-O vibrations: The C-O stretching vibrations of the dimethoxy groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

C-I vibrations: The C-I stretching vibrations are a key feature. Due to the high mass of the iodine atom, these modes are expected at low frequencies, typically in the 500-600 cm⁻¹ range. These bands would be significantly lower than the corresponding C-Br stretching vibrations observed in its bromo-analog. nih.gov

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch3050FT-IR, FT-Raman
Methyl C-H Asymmetric Stretch2940FT-IR, FT-Raman
Methyl C-H Symmetric Stretch2850FT-IR, FT-Raman
Pyridine Ring (C=C, C=N) Stretch1570, 1450, 1400FT-IR, FT-Raman
CH₃ Bending1480FT-IR
C-O-C Asymmetric Stretch1250FT-IR
C-O-C Symmetric Stretch1040FT-IR
C-I Symmetric Stretch580FT-Raman
C-I Asymmetric Stretch550FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet would be observed for the single proton on the pyridine ring (H-4). Due to the symmetry of the molecule, the two methoxy groups are chemically equivalent, and their protons would give rise to a single singlet. The deshielding effect of the electronegative nitrogen and oxygen atoms, along with the iodine atoms, would influence the chemical shifts.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The pyridine ring carbons would appear in the aromatic region, with the iodine-substituted carbons (C-2, C-6) being significantly shifted upfield due to the "heavy atom effect." The methoxy-substituted carbons (C-3, C-5) and the unsubstituted carbon (C-4) would also have characteristic chemical shifts. A signal for the equivalent methoxy carbons would be observed in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Nucleus Assignment Predicted Chemical Shift (ppm) Multiplicity
¹HH-4~8.0-8.2Singlet
¹H-OCH₃~4.0-4.2Singlet
¹³CC-4~145-150-
¹³CC-3, C-5~155-160-
¹³CC-2, C-6~90-100-
¹³C-OCH₃~55-60-

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition.

For the molecular formula C₇H₇I₂NO₂, the exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The measured mass of this ion would be compared to the theoretical value to confirm the identity of the compound with high confidence. The presence of two iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the structure. This technique is routinely used to identify and quantify related pyridine derivatives in various matrices. mdpi.comnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₇H₇I₂NO₂
Monoisotopic Mass390.8512 u
Theoretical m/z for [M+H]⁺391.8590
Ionization ModeESI (+)

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, insights can be drawn from the structures of related compounds like 2,6-diiodo-3,5-dimethylpyridine. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4 or 8
Key Interactionsπ-stacking, Halogen bonding

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and geometric parameters of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, N, O and a LANL2DZ effective core potential for iodine), can provide a detailed understanding of its molecular properties. nih.gov

Geometry optimization calculations would yield the most stable conformation of the molecule, providing theoretical values for bond lengths and angles. These computed parameters can be compared with experimental data from X-ray crystallography if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. nih.govnih.gov

Table 5: Predicted Optimized Geometrical Parameters from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond LengthC-I~2.10 Å
Bond LengthC-N~1.34 Å
Bond LengthC-O~1.36 Å
Bond LengthO-CH₃~1.43 Å
Bond AngleI-C2-N~115°
Bond AngleC2-N-C6~118°
Bond AngleC3-C2-I~122°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. nih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. chemicalbook.com

HOMO: The electron density of the HOMO is expected to be localized primarily on the pyridine ring and the iodine atoms, indicating these are potential sites for electrophilic attack.

LUMO: The LUMO is likely to be distributed over the pyridine ring, suggesting this is the region where nucleophilic attack would occur.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.gov The analysis of these orbitals provides valuable theoretical insights into the potential reaction pathways for this compound. mdpi.comnih.gov

Table 6: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy (eV)
EHOMO-6.0 to -6.5
ELUMO-1.0 to -1.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analyses for Intramolecular Interactions

There is currently no published research available that details the Natural Bond Orbital (NBO) or Natural Localized Molecular Orbital (NLMO) analyses of this compound. Such analyses would theoretically provide valuable insights into the intramolecular interactions, such as hyperconjugative effects and charge transfer between orbitals, which are crucial for understanding the molecule's stability and reactivity. However, without specific studies on this compound, no data can be presented.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the current body of scientific literature. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, which is fundamental to predicting its behavior in chemical reactions. The map would visually represent the charge distribution, with regions of negative potential indicating sites for electrophilic attack and positive potential highlighting areas susceptible to nucleophilic attack. Unfortunately, no such map has been computationally generated and published for this compound.

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

There are no specific ab initio computational studies focused on the prediction and validation of the spectroscopic parameters of this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental data for parameterization, are a powerful tool for predicting spectroscopic data such as vibrational frequencies (IR and Raman), and NMR chemical shifts. While the principles of these methods are well-documented, their application to this specific diiodinated and dimethoxylated pyridine derivative has not been reported.

Derivatives, Analogues, and Structure Activity/property Relationships

Synthesis and Characterization of Structural Analogues of 2,6-Diiodo-3,5-dimethoxypyridine

The synthesis of structural analogues of this compound typically involves multi-step strategies, either by constructing the pyridine (B92270) ring from acyclic precursors or by modifying a pre-existing pyridine scaffold. The introduction of diverse functional groups allows for the systematic investigation of structure-property relationships.

Synthetic Strategies:

Ring Construction: Methods like the Hantzsch pyridine synthesis can be adapted to produce highly substituted pyridines. This involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia equivalent, followed by oxidation. By choosing appropriately substituted starting materials, analogues with varied groups can be created. nih.gov

Modification of Pyridine Scaffolds: A common approach is the direct functionalization of a pyridine ring. For instance, di-halogenation of a dimethylpyridine precursor can yield compounds like 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine. researchgate.net Subsequent reactions can then modify these substituents. Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halogen atoms with other groups, although the reactivity is highly dependent on the halogen and the positions of other substituents. sci-hub.se

C-H Functionalization: Modern synthetic methods have emerged for the direct and regioselective functionalization of pyridine C-H bonds, offering more atom-economical routes to complex derivatives. exlibrisgroup.com These strategies can avoid the need for pre-functionalized starting materials, though they can be challenging due to the inherent electron-deficient nature of the pyridine ring. nih.govresearchgate.net

Characterization Techniques: Once synthesized, the precise structure of these analogues is confirmed using a suite of analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework and confirming the substitution pattern on the pyridine ring. nih.govmdpi.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight and elemental composition of the synthesized compounds. nih.gov

X-ray Crystallography: This powerful technique provides unambiguous determination of the three-dimensional molecular structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov

Below is a table of representative structural analogues and the typical methods for their synthesis and characterization.

Table 1: Synthesis and Characterization of this compound Analogues

Compound Precursor Example Synthetic Method Characterization Techniques
2,6-Dichloro-3,5-dimethoxypyridine 3,5-Dimethoxypyridine (B18298) Direct Chlorination NMR, MS
2,6-Dibromo-3,5-dimethoxypyridine 3,5-Dimethoxypyridine Direct Bromination NMR, MS, X-ray Crystallography
2,6-Diiodo-3,5-dimethylpyridine 3,5-Dimethylpyridine Iodination X-ray Crystallography researchgate.net
2-Chloro-6-amino-3,5-dimethoxypyridine 2,6-Dichloro-3,5-dimethoxypyridine Nucleophilic Aromatic Substitution (SNAr) with an amine NMR, MS

Comparative Reactivity Studies of Halogenated Pyridine Derivatives

The reactivity of halogenated pyridines is dominated by nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a halogen atom. The rate and feasibility of this reaction are profoundly influenced by the nature of the halogen and the electronic environment of the pyridine ring.

Generally, nucleophilic attack is favored at the electron-deficient α- (2,6) and γ- (4) positions of the pyridine ring. iust.ac.iruoanbar.edu.iq The presence of additional electron-withdrawing groups enhances this reactivity. In the case of 2,6-dihalopyridines, the reactivity towards nucleophiles can be compared.

The relative reactivity of 2-halopyridines often depends on the specific nucleophile and reaction conditions. sci-hub.se

For Sulfur Nucleophiles: The reactivity trend typically follows the polarizability of the halogen, decreasing in the order I > Br > Cl > F. sci-hub.se This suggests that the breaking of the carbon-halogen bond is a key part of the rate-determining step.

For Oxygen Nucleophiles: The trend can be reversed, with reactivity decreasing in the order F > Cl > Br > I. sci-hub.se This indicates that for highly electronegative, charge-localized nucleophiles, the initial attack on the electron-deficient carbon is the rate-determining step, which is facilitated by the high electronegativity of fluorine. sci-hub.se

The table below summarizes the general reactivity trends in SNAr reactions for halopyridines.

Table 2: Comparative Reactivity of Halogenated Pyridines in Nucleophilic Aromatic Substitution (SNAr)

Halogen Substituent C-Hal Bond Strength Electronegativity Leaving Group Ability Typical Reactivity Trend (Sulfur Nucleophiles) sci-hub.se Typical Reactivity Trend (Oxygen Nucleophiles) sci-hub.se
Fluoro- Highest Highest Poorest 4 (Lowest) 1 (Highest)
Chloro- High High Good 3 2
Bromo- Medium Medium Better 2 3

Elucidation of Steric and Electronic Effects of Substituents on Compound Behavior

The behavior of this compound and its analogues is governed by the interplay of steric and electronic effects imparted by the iodo and methoxy (B1213986) substituents.

Electronic Effects:

Iodine Atoms: As halogens, iodine atoms are strongly electron-withdrawing through the inductive effect (-I effect), which decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic substitution but more reactive towards nucleophilic attack at the halogen-bearing carbons. uoanbar.edu.iq

Steric Effects: The iodine atoms are significantly larger than other halogens and even the methoxy groups. The placement of these bulky substituents at the 2 and 6 positions, adjacent to the nitrogen atom, creates substantial steric hindrance. This steric crowding can:

Hinder the approach of nucleophiles or other reactants to the reactive centers.

Influence the conformation of the molecule.

Critically impede the ability of the pyridine nitrogen to coordinate to a metal center, a key aspect of its function as a ligand. wikipedia.org Computational studies have shown that steric interactions between substituents and a departing group can be the rate-determining step in certain reactions. nih.govresearchgate.net

Table 3: Summary of Substituent Effects in this compound

Substituent Position(s) Primary Electronic Effect Primary Steric Effect Impact on Ring Reactivity Impact on Nitrogen Basicity
Iodo 2, 6 Inductively withdrawing (-I) High steric hindrance Activates C2/C6 to nucleophilic attack Decreases basicity

Rational Design Principles for New Pyridine-Based Chemical Entities

The development of novel pyridine-based compounds for applications in materials science, catalysis, and medicine relies on rational design principles. nih.govmdpi.comrsc.org This involves the strategic selection and placement of substituents to fine-tune the molecule's properties.

Tuning Electronic Properties: The Lewis basicity of the pyridine nitrogen is a critical parameter, especially in coordination chemistry and catalysis. Electron-donating groups (e.g., alkoxy, amino) increase basicity, while electron-withdrawing groups (e.g., halogens, nitro, cyano) decrease it. researchgate.net By carefully selecting substituents, the donor strength of the pyridine can be precisely controlled. nih.govacs.org

Modulating Steric Environment: The size and position of substituents can be used to control the accessibility of the nitrogen lone pair or other reactive sites. Bulky groups at the 2 and 6 positions can create a sterically hindered coordination pocket, which can enforce specific geometries on metal complexes or enhance selectivity in catalytic reactions. nih.gov

Incorporating Functional Scaffolds: Pyridine moieties are often incorporated into larger molecular frameworks to impart specific functions. mdpi.com For example, linking pyridines to other biologically active scaffolds can create hybrid molecules with enhanced or novel therapeutic properties. rsc.org The design process often involves computational modeling to predict how a new molecule will interact with a biological target or to understand its electronic structure. nih.gov

Solubility and Physical Properties: Substituents also play a crucial role in determining physical properties like solubility, melting point, and crystal packing. Introducing polar groups can enhance aqueous solubility, while adding long alkyl chains can increase solubility in nonpolar organic solvents.

The design of new pyridine entities is a multi-parameter optimization process, balancing electronic, steric, and functional requirements to achieve a molecule with the desired performance. acs.org

Role of Substituents in Modulating Coordination Properties of Pyridine Ligands

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. wikipedia.orgnih.gov The properties of the resulting metal complexes can be systematically altered by modifying the substituents on the pyridine ring. nih.gov

Electronic Control of Donor Strength: The strength of the metal-ligand bond is directly related to the Lewis basicity of the pyridine nitrogen.

Electron-Donating Groups (EDGs): Substituents like methoxy or amino groups increase the electron density on the nitrogen atom. This enhanced basicity leads to stronger coordination with metal ions. rsc.org The ease of formation of certain palladium complexes, for example, has been shown to increase with the basicity of the pyridine ligand. nih.govacs.org

Electron-Withdrawing Groups (EWGs): Halogens, nitro, or cyano groups pull electron density away from the ring and the nitrogen atom. This reduces the Lewis basicity, resulting in weaker coordination to metal centers. nih.gov

Steric Influence on Coordination Geometry: Bulky substituents at the 2 and 6 positions, such as the iodine atoms in this compound, create significant steric repulsion. This can prevent the ligand from binding to a metal center or force an unusual coordination geometry. nih.gov This steric control is a powerful tool for designing catalysts with high selectivity, as it can limit the number of possible coordination modes and reaction pathways.

Secondary Coordination Sites: Substituents themselves can act as additional coordination sites. For example, a ligand with a hydroxyl or carbonyl group could potentially bind to a metal in a bidentate fashion, involving both the pyridine nitrogen and the substituent's functional group, leading to the formation of stable chelate rings. nih.gov

By synthetically modifying the electronic and steric profile of pyridine ligands, chemists can tune the properties of metal complexes, affecting their stability, reactivity, and catalytic activity. nih.govacs.org

Applications in Advanced Organic Synthesis and Materials Science Research

2,6-Diiodo-3,5-dimethoxypyridine as a Versatile Synthetic Intermediate

The presence of two iodine atoms at the 2 and 6 positions of the pyridine (B92270) ring makes this compound a prime candidate for a variety of cross-coupling reactions. Halogenated pyridines, particularly iodo- and bromo-substituted ones, are widely used in metal-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The two iodo groups on this compound offer the potential for sequential or double cross-coupling, allowing for the controlled, stepwise introduction of different functional groups. This makes it a potentially valuable intermediate for constructing complex, highly substituted pyridine scaffolds.

Development of Novel Organometallic Catalysts and Ligands based on this compound

Pyridine-based structures are fundamental components of many ligands used in organometallic chemistry. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst. researchgate.net The diiodo-functionality of this compound allows for the introduction of phosphine, amine, or other coordinating groups through coupling reactions. This could lead to the synthesis of novel pincer-type or bidentate ligands, which are crucial in developing catalysts for a wide range of chemical transformations, including hydrogenation, hydroformylation, and polymerization.

Precursor for Advanced Functional Materials (e.g., Specialty Polymers, Sensors, Optoelectronic Materials)

The synthesis of advanced functional materials often relies on building blocks with specific electronic and structural properties. Pyridine-containing polymers and materials can exhibit interesting optical and electronic characteristics. For instance, pyridine-3,5-dicarbonitrile (B74902) fragments have been incorporated into organic semiconductors that exhibit thermally activated delayed fluorescence (TADF), a property useful for developing efficient organic light-emitting diodes (OLEDs). beilstein-journals.org The structure of this compound provides a core that, through polymerization or functionalization via its iodo groups, could be used to create novel polymers or materials for applications in sensors, optoelectronics, and specialty coatings. The methoxy (B1213986) groups can also influence the solubility and processing of the final materials.

Research and Development in Specialty Chemical Synthesis

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of other specialty chemicals. The differential reactivity of the iodo groups could potentially be exploited to create a variety of mono- and di-substituted pyridine derivatives that are not easily accessible through other synthetic routes. These derivatives could then serve as key intermediates in the production of agrochemicals, pharmaceuticals, and other high-value chemical products. For example, related di-substituted pyridines are intermediates in the synthesis of biologically active molecules. mdpi.com

Future Directions in the Application of this compound in Chemical Sciences

The future applications of this compound will likely be driven by further exploration of its reactivity in modern synthetic methodologies. Key areas for future research include:

Selective Functionalization: Developing protocols for the selective mono-functionalization of one iodo group while leaving the other intact would significantly enhance its utility as a synthetic intermediate.

Polymer Chemistry: Investigating its use as a monomer in step-growth polymerization reactions could lead to new classes of specialty polymers with tailored properties.

Medicinal Chemistry: Its potential as a scaffold for the synthesis of novel bioactive compounds warrants investigation, as substituted pyridines are a common feature in many pharmaceuticals.

Materials Science: Exploring the photophysical properties of derivatives of this compound could uncover new applications in the field of organic electronics and sensor technology.

While detailed research on the specific applications of this compound is still emerging, its chemical structure positions it as a promising and versatile tool for innovation in both synthetic chemistry and materials science.

Q & A

Q. What are the established synthetic routes for 2,6-diiodo-3,5-dimethoxypyridine, and what critical parameters influence yield?

Q. How is this compound characterized, and what analytical discrepancies may arise?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Aromatic protons (if present) show coupling patterns dependent on substitution.
  • ¹³C NMR: Iodo substituents deshield adjacent carbons (e.g., C2 and C6 at ~δ 90–100 ppm).
    • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 391.95 (calc. for C₇H₇I₂NO₂). Fragmentation peaks at m/z 264 (loss of one iodine) and 137 (loss of both iodines) confirm substitution .
    • X-ray Crystallography: Resolves regiochemistry and confirms diiodo substitution. Discrepancies may arise if crystal packing distorts bond angles or hydrogen bonding is misassigned .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of fine particles.
  • Spill Management: Neutralize with sodium thiosulfate to reduce iodine toxicity. Collect residues in sealed containers for halogenated waste disposal.
  • First Aid: For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution, while iodine’s inductive effect deactivates positions 2 and 5.
  • Cross-Coupling Potential: Iodo groups at positions 2 and 6 are amenable to Ullmann or Suzuki-Miyaura couplings. However, steric hindrance from methoxy groups may limit coupling efficiency.
  • Optimization: Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to mitigate steric effects. Conduct reactions in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. What computational methods validate the stability of this compound under acidic or oxidative conditions?

Q. How can crystallographic data resolve contradictions in reported bond lengths for this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Analysis: Measure C–I bond lengths (typical range: 2.09–2.15 Å). Discrepancies >0.05 Å may arise from crystal packing or thermal motion artifacts.
  • Refinement Protocols: Use high-resolution data (R-factor < 0.05) and anisotropic displacement parameters. Compare with analogous structures (e.g., 2,6-diiodo-3,5-dimethylpyridine, C–I = 2.12 Å) .
  • Statistical Validation: Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing bond geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.